molecular formula C13H9F4NO B7837928 3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine

3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine

Cat. No.: B7837928
M. Wt: 271.21 g/mol
InChI Key: ZUSJEFUUXABLLT-UHFFFAOYSA-N
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Description

3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and bioavailability, making it a significant molecule in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine is unique due to the combination of its fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it particularly valuable in pharmaceutical and agrochemical applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various research and industrial contexts .

Properties

IUPAC Name

5-(3-fluorophenyl)-2-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-3-1-2-8(6-10)9-4-5-12(11(18)7-9)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSJEFUUXABLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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